DL-m-Tyrosine

Phytotoxicity Allelopathy Weed Science

Procure this essential, meta-substituted phenylalanine reference standard to ensure isomer-specific experimental validity in allelopathy, medicinal chemistry, and neuroscience research. DL-m-Tyrosine's bioactivity is fundamentally distinct from para-tyrosine and L-DOPA, including potent broad-spectrum phytotoxicity, non-utilization by COMT, and a unique decarboxylase-dependent hypotensive effect. Sourcing this specific isomer, rather than a generic tyrosine, is critical for reproducible results in root growth inhibition assays, dopaminergic tracer development, and studies on pathological amino acid misincorporation into proteins.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 775-06-4
Cat. No. B556610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-m-Tyrosine
CAS775-06-4
Synonyms3-hydroxyphenylalanine
3-tyrosine
3-tyrosine, (D)-isomer
3-tyrosine, (DL)-isomer
3-tyrosine, (L)-isomer
3-tyrosine, 14C-labeled, (DL)-isomer
m-tyrosine
meta-tyrosine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
InChIKeyJZKXXXDKRQWDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-m-Tyrosine (CAS 775-06-4): Meta-Hydroxylated Tyrosine Isomer for Neurochemistry and Plant Biology Procurement


DL-m-Tyrosine (3-hydroxy-DL-phenylalanine) is a non-proteinogenic aromatic amino acid distinguished by the meta-positioning of its phenolic hydroxyl group [1]. This structural variation from the physiological para-tyrosine (p-Tyr) fundamentally alters its biological handling, including resistance to catechol-O-methyltransferase (COMT) metabolism, differential recognition by aromatic amino acid decarboxylase, and its capacity for misincorporation into cellular proteins [2][3].

Why Generic Substitution with L-Tyrosine or L-DOPA Fails: DL-m-Tyrosine's Unique Meta-Configuration


Substitution of DL-m-tyrosine with para-tyrosine (L-Tyr) or L-DOPA is not scientifically valid due to quantifiable, isomer-specific divergences in bioactivity. p-Tyrosine is a proteinogenic building block with negligible inherent phytotoxicity, while m-tyrosine is a potent broad-spectrum phytotoxin exuded by plant roots [1]. In mammalian systems, m-tyrosine exhibits a distinct hypertensive/hypotensive response profile contingent on peripheral decarboxylase inhibition, and unlike L-DOPA, it is not a substrate for COMT, leading to a fundamentally different metabolic fate and potential for off-target activity [2][3]. These divergent properties are not interchangeable and underscore the need for isomer-specific procurement.

Quantitative Evidence for DL-m-Tyrosine Differentiation from Structural Analogs


Phytotoxicity of DL-m-Tyrosine Compared to Ortho- and Para-Tyrosine Isomers

m-Tyrosine exhibits a significantly greater phytotoxic effect compared to its structural isomers o-tyrosine and p-tyrosine, as determined by root growth inhibition assays. This difference is not marginal; m-tyrosine is the primary active component in root exudates responsible for allelopathic suppression of neighboring plants [1].

Phytotoxicity Allelopathy Weed Science

Broad-Spectrum Phytotoxicity of DL-m-Tyrosine Relative to L-DOPA

m-Tyrosine demonstrates a unique spectrum of activity compared to L-DOPA, another well-studied non-protein aromatic amino acid. Critically, m-tyrosine was found to suppress the growth of barnyardgrass, a species known to be tolerant to the phytotoxic effects of L-DOPA, indicating a distinct mechanism or target of action [1].

Phytotoxicity Selectivity Herbicide Development

Relative Hypotensive Potency of DL-m-Tyrosine vs. L-DOPA in Canine Model

In an anesthetized canine model pretreated with the peripheral decarboxylase inhibitor carbidopa, the hypotensive efficacy of DL-m-tyrosine was found to be superior to that of L-DOPA. The racemic DL-m-tyrosine was determined to be a more potent hypotensive agent than L-DOPA under these conditions [1].

Cardiovascular Pharmacology Blood Pressure Decarboxylase Inhibition

Metabolic Stability of m-Tyrosine: Resistance to Catechol-O-Methyltransferase (COMT)

A key differentiating feature of m-tyrosine from L-DOPA is its metabolic pathway. Unlike DOPA, m-tyrosine is not a substrate for the enzyme catechol-O-methyltransferase (COMT), a primary route for catecholamine inactivation in the periphery and brain [1]. This lack of metabolism by COMT extends the bioavailability and alters the pharmacokinetic profile of any centrally active metabolites formed from m-tyrosine.

Drug Metabolism Neuropharmacology Enzymology

Enhanced Tracer Properties of Fluorinated DL-m-Tyrosine Analog (6-FMT) vs. 6-FluoroDOPA for PET Imaging

Fluorinated analogs of m-tyrosine, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been directly compared to 6-[18F]fluoro-L-DOPA (6-FDOPA) as PET tracers for presynaptic dopamine function. Studies in rhesus monkeys demonstrate that 6-FMT provides superior visualization of dopamine nerve terminals [1]. Furthermore, 6-FMT was found to be as effective as 6-FDOPA in differentiating normal subjects from MPTP-lesioned parkinsonian models based on striatal uptake rate constants (Ki and Kc), establishing it as a reasonable and highly specific tracer for aromatic amino acid decarboxylase (AAAD) activity [2].

PET Imaging Neuroimaging Dopamine Terminals

Procurement-Driven Application Scenarios for DL-m-Tyrosine (CAS 775-06-4)


Investigating Non-Protein Amino Acid Phytotoxicity and Herbicide Discovery

Procure DL-m-tyrosine as the reference standard for studies on allelopathy and natural herbicide development. Its potent, broad-spectrum phytotoxicity, which is significantly greater than its ortho- and para-isomers and distinct in species selectivity from L-DOPA, makes it essential for establishing baseline activity in root growth inhibition assays [7][6].

Development of Next-Generation PET Tracers for Neuroimaging

Use DL-m-tyrosine as a starting material or reference compound in radiochemistry and medicinal chemistry programs aimed at developing novel tracers for presynaptic dopaminergic function. The proven superiority of fluorinated m-tyrosine analogs (e.g., 6-FMT) over 6-fluoroDOPA in visualizing dopamine terminals validates the scaffold's unique properties [7][6].

Research on Central Hypotensive Mechanisms and Cardiovascular Pharmacology

Leverage DL-m-tyrosine in vivo to study central blood pressure regulation. The compound's specific, decarboxylase-dependent hypotensive response, which differs in potency and mechanism from L-DOPA, provides a unique pharmacological probe for dissecting central catecholaminergic pathways in conscious animal models [7][6].

Studying Protein Misfolding and Oxidative Stress in Disease

Employ DL-m-tyrosine as a validated tool compound to investigate the pathological consequences of non-proteinogenic amino acid misincorporation. Its known ability to be integrated into cellular proteins in place of phenylalanine or p-tyrosine, leading to hormone resistance and cellular dysfunction, makes it a critical reagent for modeling oxidative stress-related pathologies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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